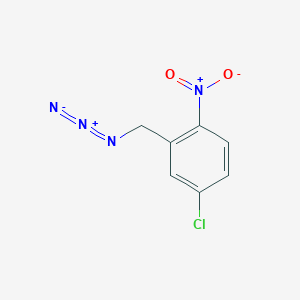
2-(Azidomethyl)-4-chloro-1-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Azidomethyl)-4-chloro-1-nitrobenzene is an organic compound that features both azido and nitro functional groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azidomethyl)-4-chloro-1-nitrobenzene typically involves the introduction of the azido group to a pre-existing benzene derivative. One common method is the nucleophilic substitution reaction where a halomethyl group is replaced by an azido group using sodium azide in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance safety and efficiency. These processes allow for better control over reaction conditions and minimize the risks associated with handling azides, which can be highly reactive and potentially explosive .
Chemical Reactions Analysis
Types of Reactions
2-(Azidomethyl)-4-chloro-1-nitrobenzene can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Sodium azide, polar aprotic solvents (DMF, DMSO).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Reduction: 2-(Aminomethyl)-4-chloro-1-nitrobenzene.
Cycloaddition: 1,2,3-Triazole derivatives.
Scientific Research Applications
2-(Azidomethyl)-4-chloro-1-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of various heterocyclic compounds.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers with azido functionalities for click chemistry applications.
Bioconjugation: The azido group allows for bioorthogonal labeling and functionalization of biomolecules, facilitating studies in biochemistry and molecular biology.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
2-(Azidomethyl)-4-chlorobenzene: Lacks the nitro group, making it less reactive in reduction reactions.
2-(Azidomethyl)-1-nitrobenzene: Similar structure but different substitution pattern on the benzene ring, affecting its reactivity and applications.
Uniqueness
2-(Azidomethyl)-4-chloro-1-nitrobenzene is unique due to the presence of both azido and nitro groups, which provide a versatile platform for various chemical transformations and applications in organic synthesis, materials science, and bioconjugation .
Properties
CAS No. |
95668-82-9 |
|---|---|
Molecular Formula |
C7H5ClN4O2 |
Molecular Weight |
212.59 g/mol |
IUPAC Name |
2-(azidomethyl)-4-chloro-1-nitrobenzene |
InChI |
InChI=1S/C7H5ClN4O2/c8-6-1-2-7(12(13)14)5(3-6)4-10-11-9/h1-3H,4H2 |
InChI Key |
HEDXJHZIGMOSJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN=[N+]=[N-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





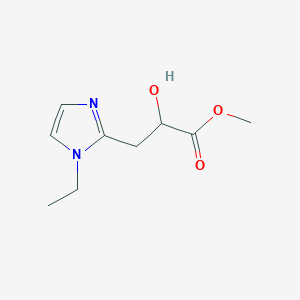
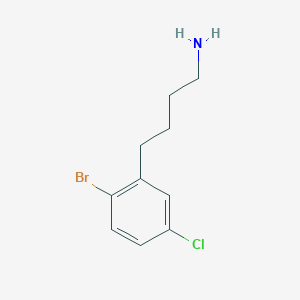
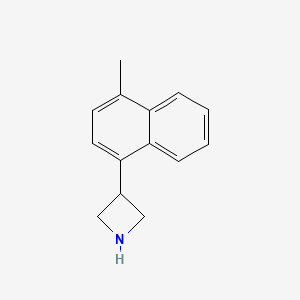
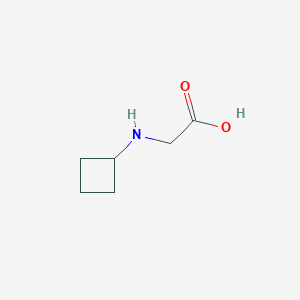
![Methyl2-amino-6-oxaspiro[3.4]octane-2-carboxylatehydrochloride](/img/structure/B13603861.png)
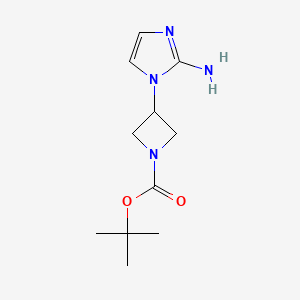


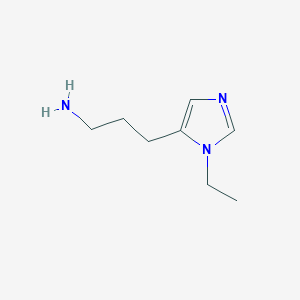
![(2R*,3R**)-2-[(4-chlorophenyl)formamido]-3-methylpentanoicacid](/img/structure/B13603892.png)

